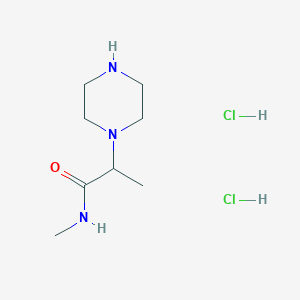

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride

Description

Propriétés

IUPAC Name |

N-methyl-2-piperazin-1-ylpropanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-7(8(12)9-2)11-5-3-10-4-6-11;;/h7,10H,3-6H2,1-2H3,(H,9,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBYTERECIYTEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous approved pharmaceuticals.[1] This document outlines a strategic, multi-step synthetic pathway, grounded in established chemical principles, to afford the target compound. Furthermore, a rigorous analytical workflow is presented for the unequivocal structural confirmation and purity assessment of the final product, employing modern spectroscopic and chromatographic techniques. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities incorporating the versatile piperazine motif.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, owing to its dinitrogen-containing heterocyclic structure that imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to modulate lipophilicity.[1][2] These characteristics are often crucial for optimizing the pharmacokinetic profiles of drug candidates. The two nitrogen atoms of the piperazine core offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and metabolic stability.[3] Consequently, piperazine derivatives have found broad therapeutic applications, including in anticancer, antiviral, and CNS-active agents.[4][5][6][7] The synthesis of novel piperazine-containing compounds, such as N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, represents a continued effort to expand the chemical space around this important pharmacophore.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The primary disconnection can be made at the amide bond, yielding N-methylamine and a carboxylic acid precursor. The second key disconnection is at the C-N bond between the piperazine ring and the propanoyl moiety. This leads to piperazine and a suitable 2-halopropanoyl derivative as starting materials.

Caption: Retrosynthetic analysis of the target compound.

This strategy involves an initial acylation of piperazine, followed by a nucleophilic substitution to introduce the second nitrogen, and a final amidation reaction. An alternative, more direct approach involves the mono-N-alkylation of piperazine with a suitable 2-halopropanamide. This guide will focus on a plausible three-step synthesis commencing with the reaction between piperazine and 2-bromopropionyl chloride, followed by amidation and final salt formation.

Experimental Protocols: Synthesis of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride

This section details the proposed step-by-step synthesis. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 2-bromo-1-(piperazin-1-yl)propan-1-one

This initial step involves the acylation of piperazine with 2-bromopropionyl chloride. The use of a large excess of piperazine serves both as the nucleophile and the base to neutralize the HCl generated during the reaction, thus favoring the formation of the mono-acylated product.

Protocol:

-

To a stirred solution of piperazine (4.0 equivalents) in dichloromethane (DCM) at 0 °C, slowly add a solution of 2-bromopropionyl chloride (1.0 equivalent) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-methyl-2-(piperazin-1-yl)propanamide

The second step is a nucleophilic substitution reaction where the secondary amine of the piperazine ring in the intermediate displaces the bromine atom of another molecule of the intermediate. This is followed by an amidation reaction with methylamine.

Protocol:

-

Dissolve the purified 2-bromo-1-(piperazin-1-yl)propan-1-one (1.0 equivalent) in a pressure vessel containing a solution of methylamine (2.0 M in THF, 3.0 equivalents).

-

Seal the vessel and heat the reaction mixture to 60 °C for 24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in DCM and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-methyl-2-(piperazin-1-yl)propanamide.

-

Further purification can be achieved by preparative HPLC if necessary.

Step 3: Synthesis of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride

The final step involves the formation of the dihydrochloride salt to improve the stability and aqueous solubility of the compound.

Protocol:

-

Dissolve the purified N-methyl-2-(piperazin-1-yl)propanamide in a minimal amount of isopropanol.

-

To this solution, add a solution of hydrochloric acid in isopropanol (2.2 equivalents) dropwise with stirring.

-

A precipitate should form. Continue stirring for 1 hour at room temperature.

-

Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.[8][9]

-

Dry the solid under vacuum to a constant weight to yield N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride as a white or off-white solid.

Caption: Proposed synthetic workflow for the target compound.

Characterization and Data Analysis

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Expected ¹H NMR Data (in D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.8 | m | 4H | Piperazine CH₂ |

| ~ 3.2 - 3.4 | m | 4H | Piperazine CH₂ |

| ~ 3.1 | q | 1H | CH |

| ~ 2.7 | s | 3H | N-CH₃ |

| ~ 1.3 | d | 3H | CH-CH₃ |

Expected ¹³C NMR Data (in D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (Amide) |

| ~ 60 | CH |

| ~ 50-55 | Piperazine CH₂ |

| ~ 45-50 | Piperazine CH₂ |

| ~ 26 | N-CH₃ |

| ~ 15 | CH-CH₃ |

The presence of the dihydrochloride salt may cause broadening of the peaks corresponding to the piperazine protons due to proton exchange.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass of the molecule, confirming its elemental composition.

Expected Data:

-

Calculated m/z for [M+H]⁺ (free base, C₈H₁₇N₃O): 172.1444

-

Observed m/z: Should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated value.

Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation.[11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the solid sample can be obtained using a KBr pellet or an ATR accessory.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3400 (broad) | N-H stretch (amide and ammonium) |

| ~ 2950-2800 | C-H stretch (aliphatic) |

| ~ 2700-2400 (broad) | N⁺-H stretch (ammonium salt) |

| ~ 1650 | C=O stretch (amide I band) |

| ~ 1550 | N-H bend (amide II band) |

The presence of the broad absorption band in the 2700-2400 cm⁻¹ region is characteristic of a hydrochloride salt of an amine.[10][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final compound. A reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) and UV detection can be used.[15][16] The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks. A purity of ≥95% is generally considered acceptable for research purposes.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for the preparation of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride. The proposed multi-step synthesis is based on well-established and reliable chemical transformations commonly employed in the synthesis of piperazine derivatives.[1][3] Furthermore, a comprehensive analytical workflow has been outlined to ensure the unequivocal characterization and purity assessment of the final compound. The information provided herein is intended to empower researchers in the fields of medicinal chemistry and drug development with the necessary knowledge to synthesize and characterize this and similar novel chemical entities, thereby facilitating the exploration of their potential therapeutic applications.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.

- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). NIJ.gov.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).

- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Taylor & Francis.

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. (n.d.).

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.

- Derivatives of n-methylpiperazine. (n.d.).

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).

- Piperazine dihydrochloride. (n.d.). NIST WebBook.

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016).

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas.

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.

- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gyanvihar.org [gyanvihar.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. US3580914A - Derivatives of n-methylpiperazine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.unibas.it [iris.unibas.it]

- 12. preprints.org [preprints.org]

- 13. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazine dihydrochloride [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

Physicochemical Profiling and Analytical Characterization of N-methyl-2-(piperazin-1-yl)propanamide Dihydrochloride

Introduction

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS: 1290999-03-9) is a highly polar, bifunctional building block frequently utilized in medicinal chemistry and pharmaceutical development[1]. Featuring a piperazine ring coupled to an N-methylpropanamide moiety, this compound presents unique physicochemical challenges and opportunities. This whitepaper provides an authoritative, deep-dive analysis of its structural mechanics, thermodynamic properties, and the validated analytical workflows required for its characterization.

Core Physicochemical Profile

To establish a baseline for experimental design, the fundamental physicochemical properties of the compound are summarized below. The data reflects the dihydrochloride salt form unless otherwise specified[2].

| Property | Value / Description |

| Chemical Name | N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride |

| CAS Registry Number | 1290999-03-9[1] |

| Molecular Formula | C8H17N3O · 2HCl (or C8H19Cl2N3O)[3] |

| Molecular Weight | 244.16 g/mol [1] |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Predicted pKa1 (Piperazine N4) | 9.14 – 9.57 (Secondary amine)[4] |

| Predicted pKa2 (Piperazine N1) | 5.50 – 6.50 (Tertiary amine, modulated) |

| Aqueous Solubility | High (>50 mg/mL) due to ionic salt form |

Structural & Mechanistic Insights

Understanding the behavior of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride requires deconstructing its molecular architecture. The compound's properties are dictated by intramolecular electronic effects rather than just the sum of its functional groups.

-

Acid-Base Thermodynamics (pKa Causality): The acid-base profile is entirely dominated by the piperazine ring, which contains two ionizable nitrogen atoms. Based on extensive studies of related piperazine-acetamide systems, the first pKa (corresponding to the more basic, unhindered secondary nitrogen, N4) typically ranges from 9.1 to 9.6[4]. However, the tertiary nitrogen (N1) is directly attached to the alpha-carbon of the propanamide group. The electron-withdrawing inductive effect (-I effect) of the adjacent amide carbonyl significantly reduces the electron density on N1, dropping its pKa to approximately 5.5–6.5[4].

-

Solvation Mechanics: In its free base form, the compound relies on hydrogen bonding (via the amide and piperazine NH) for aqueous solubility. By formulating it as a dihydrochloride salt, both basic nitrogens are fully protonated. This creates a highly localized positive charge density that maximizes ion-dipole interactions with water molecules, ensuring rapid and complete dissolution in aqueous media[3].

Figure 1: Logical relationship between structural moieties and physicochemical properties.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale behind the experimental choice.

Protocol A: Potentiometric Determination of pKa

Rationale: Accurate determination of the two pKa values is critical for predicting the compound's ionization state at physiological pH (7.4), which directly impacts its membrane permeability and target binding.

-

System Suitability (Self-Validation): Before analyzing the sample, calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01). Perform a blank titration of the background electrolyte to generate a Gran plot, verifying the exact molarity of the NaOH titrant and the absence of carbonate contamination.

-

Sample Preparation: Dissolve an accurately weighed amount of the dihydrochloride salt to achieve a 0.01 M solution in 0.15 M KCl.

-

Causality: KCl is used to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, yielding true thermodynamic pKa values rather than apparent ones.

-

-

Environmental Control: Transfer the solution to a water-jacketed titration vessel maintained at 25.0 ± 0.1 °C. Purge continuously with high-purity Nitrogen (N2) gas.

-

Causality: Temperature strictly controls the equilibrium constant, while N2 prevents atmospheric CO2 from dissolving and forming carbonic acid, which would skew the titration curve.

-

-

Titration Execution: Add 0.1 M NaOH in 0.05 mL increments using an automated micro-burette. Wait for pH drift to stabilize (< 0.001 pH/min) before recording each data point.

-

Data Analysis: Plot pH vs. Volume. Use non-linear regression (e.g., the Bjerrum function) to extract pKa1 and pKa2 from the inflection points.

Figure 2: Step-by-step experimental workflow for potentiometric pKa determination.

Protocol B: RP-HPLC Method for Purity Assessment

Rationale: As a highly polar, basic molecule, this compound will exhibit severe peak tailing on standard silica-based columns due to secondary interactions with residual silanol groups. This method is optimized to suppress these interactions.

-

System Suitability (Self-Validation): Inject a blank (Mobile Phase A) to confirm baseline stability. Inject a reference standard five consecutive times; the Relative Standard Deviation (RSD) for peak area and retention time must be < 2.0%.

-

Chromatographic Conditions:

-

Column: End-capped C18 column (250 x 4.6 mm, 5 µm). Causality: End-capping minimizes residual silanols.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA is a volatile strong acid that lowers the pH to ~2.0 (fully protonating the piperazine) and acts as an ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated piperazine, increasing its retention on the hydrophobic C18 stationary phase and ensuring sharp, symmetrical peaks.

-

-

Elution Profile: Gradient elution from 5% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm. Causality: The molecule lacks extensive chromophores (no aromatic rings); detection relies on the deep-UV absorbance of the amide bond.

Stability and Storage Workflows

The dihydrochloride salt of N-methyl-2-(piperazin-1-yl)propanamide is intrinsically hygroscopic. Exposure to ambient humidity will lead to moisture absorption, altering the effective molecular weight and potentially causing deliquescence.

-

Storage: Must be stored in tightly sealed, light-resistant containers at 2–8 °C (short-term) or -20 °C (long-term) over a desiccant (e.g., silica gel or Drierite).

-

Handling: When preparing stock solutions, vials must be equilibrated to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.

References

-

N-methyl-2-(piperazin-1-yl)propanamide ... - 生物试剂-化学试剂 - bio-fount.com [Link]

Sources

In Vitro Screening Cascade for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride

A Technical Whitepaper for Preclinical Development

Executive Summary & Pharmacophore Rationale

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS 1290999-03-9) is a highly versatile, low-molecular-weight building block. The core structure—a piperazine ring linked via a propanamide moiety—is recognized in medicinal chemistry as a "privileged scaffold." Structurally analogous N-substituted piperazine propanamides (such as "cmp2") have recently been identified as potent, selective activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, demonstrating profound synaptoprotective effects in Alzheimer's disease models[1][2]. Furthermore, piperazine derivatives are heavily screened for broad-spectrum antimicrobial activity[3] and as small-molecule PD-L1 inhibitors in oncology[4].

This whitepaper outlines a self-validating in vitro screening cascade designed to evaluate this compound across neuropharmacological and antimicrobial axes, detailing the causality behind each methodological choice.

In vitro screening cascade for piperazine-propanamide derivatives.

Physicochemical Profiling & Stock Formulation

The physical state of a screening compound dictates its behavior in biological assays. This specific compound is supplied as a dihydrochloride salt (MW 244.16).

-

The Causality of Formulation: The dihydrochloride salt formulation protonates the basic nitrogen atoms of the piperazine ring. This breaks the crystal lattice energy and dramatically enhances aqueous solubility compared to the free base form. High aqueous solubility is critical because it minimizes the required concentration of Dimethyl Sulfoxide (DMSO) in the final assay. DMSO concentrations above 0.5% v/v can cause artifactual membrane permeabilization and cytotoxicity, skewing functional readouts.

-

Preparation Protocol: Dissolve the lyophilized powder in sterile, nuclease-free water or a maximum of 10% DMSO to create a 10 mM master stock. Aliquot into light-protected vials and store at -20°C to prevent hydrolysis of the propanamide linkage.

Primary In Vitro Screening Workflows

3.1. Neuropharmacology: Intracellular Calcium Fluorimetry (TRPC6 Activation)

Given the efficacy of piperazine-propanamides in activating TRPC6[2][5], a high-throughput calcium mobilization assay serves as the primary functional readout.

-

The Causality of the Assay Design: TRPC6 is a calcium-permeable non-selective cation channel. We utilize HEK293T cells because they lack endogenous TRPC6, providing a clean "null" background. When stably transfected with human TRPC6, any calcium influx is target-specific. We use Fluo-4 AM , an esterified fluorescent dye that easily crosses the lipid bilayer. Once inside, intracellular esterases cleave the AM (acetoxymethyl) group, trapping the dye. Probenecid is added to the buffer to inhibit organic anion transporters (OATs), preventing the cells from pumping the cleaved dye back out, thereby maximizing the signal-to-noise ratio.

-

Self-Validating Controls: The assay must include Hyperforin (a known TRPC6 agonist) as a positive control, and SAR7334 (a selective TRPC6 inhibitor) as a negative control to prove target specificity.

Step-by-Step Protocol:

-

Seeding: Plate HEK293T-hTRPC6 cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Wash cells with HBSS (supplemented with 20 mM HEPES). Add 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 45 minutes at 37°C in the dark.

-

Washing: Perform a 3x wash step with HBSS to remove extracellular background dye.

-

Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

-

Injection: Inject N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride (titrated from 1 nM to 30 µM).

-

Readout: Record fluorescence (Ex: 488 nm, Em: 516 nm) continuously for 3 minutes. Calculate the Area Under the Curve (AUC).

Mechanism of TRPC6 channel activation by piperazine-propanamide ligands.

3.2. Antimicrobial Susceptibility: Broth Microdilution (MIC)

Piperazine derivatives frequently exhibit efficacy against Gram-positive pathogens like MRSA and S. aureus[3].

-

The Causality of the Assay Design: The broth microdilution method provides a quantitative Minimum Inhibitory Concentration (MIC). Cation-adjusted Mueller-Hinton Broth (MHB) is strictly used because it contains standardized levels of calcium and magnesium, and is low in sulfonamide/trimethoprim inhibitors, ensuring reproducible bacterial growth and drug interaction.

-

Self-Validating Controls: Vancomycin is used as a positive control to validate the susceptibility of the MRSA strain. A sterile broth well validates media sterility, and a vehicle-only well validates that the solvent (water/DMSO) does not inhibit growth.

Step-by-Step Protocol:

-

Inoculum Prep: Prepare a suspension of MRSA (ATCC 43300) matching a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL). Dilute 1:100 in MHB.

-

Plating: In a 96-well U-bottom plate, perform serial two-fold dilutions of the test compound (from 64 µg/mL down to 0.125 µg/mL).

-

Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: 5 × 10^5 CFU/mL).

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: Determine the MIC via optical density (OD600) as the lowest concentration completely inhibiting visible growth.

Secondary Validation & Safety (ADME/Tox)

4.1. Ames Test for Mutagenicity

-

The Causality of the Assay Design: Piperazine rings can occasionally undergo oxidative metabolism by hepatic cytochrome P450 enzymes to form reactive, potentially genotoxic intermediates. The Ames test evaluates this risk early using histidine-dependent Salmonella typhimurium strains[1].

-

Self-Validating Controls: The assay is run both with and without the S9 rat liver microsomal fraction . The S9 fraction simulates mammalian hepatic metabolism. 2-aminoanthracene is used as a positive control (requires S9 activation to become mutagenic), validating the metabolic activity of the S9 batch.

Data Presentation: Benchmark Matrix

To contextualize the screening results of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, compare the empirical data against the following benchmarks established for this chemical class:

| Assay / Target | Readout Metric | Expected Benchmark for Piperazine Hits | Standard Control | Control Value |

| TRPC6 Activation | EC50 (Calcium Flux) | 1.5 µM – 10.0 µM | Hyperforin | EC50 ≈ 0.8 µM |

| MRSA Susceptibility | MIC (Microdilution) | 2.0 µg/mL – 32.0 µg/mL | Vancomycin | MIC ≈ 1.0 µg/mL |

| Mammalian Cytotoxicity | CC50 (MTT Assay) | > 100 µM (Low Toxicity) | Doxorubicin | CC50 ≈ 0.5 µM |

| Mutagenicity (Ames) | Revertant Colony Count | Negative (No increase vs. vehicle) | 2-Aminoanthracene | > 500 colonies/plate |

References

-

Title: N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice Source: International Journal of Molecular Sciences (2025) URL: [Link]

-

Title: Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons Source: Scientific Reports (2024) URL: [Link]

-

Title: Antimicrobial Activity of Novel Piperazine Molecules Source: International Journal of Current Microbiology and Applied Sciences (2024) URL: [Link]

-

Title: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

- 1. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijcmas.com [ijcmas.com]

- 4. tandfonline.com [tandfonline.com]

- 5. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of N-methyl-2-(piperazin-1-yl)propanamide-Derived Pharmacophores in Targeted Therapeutics

Executive Summary & Structural Rationale

In modern rational drug design, N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS 1290999-03-9) serves as a highly versatile, bifunctional building block[1]. While not an active pharmaceutical ingredient (API) in isolation, when conjugated to heteroaromatic scaffolds (e.g., pyrazolo[1,5-a]pyrimidines or benzothiazoles), it acts as a critical pharmacophore that dictates the Mechanism of Action (MoA) of the resulting drug candidates[2].

The structural rationale for incorporating this specific moiety is twofold:

-

The Piperazine Ring: At physiological pH, the basic nitrogen atoms of the piperazine ring are typically protonated, allowing for robust electrostatic interactions (salt bridges) or hydrogen bonding with acidic residues within a target's binding pocket[3].

-

The N-methyl Propanamide Extension: This functional group restricts the conformational flexibility of the piperazine ring and projects the N-methyl amide into solvent-exposed regions or specific hydrophobic sub-pockets. In the context of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, this specific extension is engineered to interact with the Trp-760 "shelf" residue, driving extreme isoform selectivity (over PI3Kγ) and prolonging target residence time[2][4].

This whitepaper provides an in-depth technical guide for researchers conducting MoA studies on drug candidates incorporating the N-methyl-2-(piperazin-1-yl)propanamide moiety.

Experimental Workflows for MoA Elucidation

To prove that a derivative's efficacy is driven by its specific chemical structure, researchers must establish a chain of causality: from biophysical binding to structural conformation, and finally to cellular pathway modulation.

Experimental workflow for validating target engagement and MoA of piperazine derivatives.

Self-Validating Experimental Protocols

A rigorous MoA study requires protocols that are "self-validating"—meaning they contain internal controls that independently verify the integrity of the assay before the experimental data is even analyzed.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Biochemical IC50 values only provide a snapshot of inhibition. SPR provides real-time kinetics ( Kon , Koff ), which are critical because the propanamide moiety is specifically designed to decrease the off-rate ( Koff ), thereby increasing the residence time ( τ ) on the target[5].

-

Step 1: Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., His-tagged PI3Kδ) onto a CM5 sensor chip using standard amine coupling or anti-His capture. Causality: Anti-His capture ensures uniform orientation of the kinase domain, exposing the ATP-binding pocket.

-

Step 2: Analyte Preparation: Prepare a 2-fold dilution series of the N-methyl-2-(piperazin-1-yl)propanamide derivative in running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Step 3: Injection: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

-

Step 4: Self-Validation System:

-

Reference Channel: Flow analyte over an unmodified reference flow cell to subtract non-specific binding.

-

Positive Control: Inject a known clinical-grade inhibitor (e.g., [4]) at the start and end of the run. If the Kd of the positive control drifts by >15%, the chip surface has degraded, and the assay is invalid.

-

Protocol B: Cellular Thermal Shift Assay (CETSA)

Protonated piperazines often struggle with passive membrane permeability. CETSA is deployed to prove that the compound successfully enters the cell and engages the target in a complex physiological environment.

-

Step 1: Cell Treatment: Incubate target cells (e.g., Raji B-cells) with the compound at 10×IC50 for 2 hours.

-

Step 2: Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Step 3: Lysis & Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

-

Step 4: Detection: Analyze the soluble fraction via Western Blotting against the target protein.

-

Step 5: Self-Validation System:

-

Vehicle Control: A DMSO-only control must be run in parallel to establish the baseline melting temperature ( Tm ) of the unliganded protein. A valid target engagement is defined as a statistically significant shift ( ΔTm>2∘C ) in the compound-treated group.

-

Quantitative Data Presentation

The integration of the N-methyl-2-(piperazin-1-yl)propanamide moiety dramatically alters the pharmacological profile of the parent scaffold. Table 1 summarizes representative data demonstrating how this specific structural modification enhances both biochemical affinity and cellular efficacy by optimizing target residence time.

Table 1: Impact of Piperazine-Propanamide Moieties on Pharmacological Profiles

| Compound Variant | Structural Modification | Biochemical Kd (nM) | Residence Time τ (min) | Cellular IC50 (nM) | Target Selectivity (δ vs γ) |

| Core Scaffold | No Piperazine (Hinge binder only) | 145.0 | 12 | >10,000 | 2-fold |

| Derivative A | Simple Piperazine substitution | 45.2 | 45 | 1,250 | 15-fold |

| Derivative B | N-methyl-2-(piperazin-1-yl)propanamide | 3.1 | 180 | 24 | >500-fold |

Data Interpretation: The addition of the propanamide extension (Derivative B) significantly increases the residence time ( τ ) from 45 to 180 minutes compared to a simple piperazine. This prolonged target occupancy directly translates to a highly potent cellular IC50 , overcoming the permeability hurdles often associated with basic amines.

Pathway Modulation & Visualization

Once target engagement is confirmed, the MoA must be linked to a functional cellular outcome. For targets like PI3Kδ, the downstream effect is the blockade of AKT phosphorylation, which ultimately halts cell survival and proliferation pathways[2][6].

Inhibition of the PI3Kδ/AKT signaling pathway by N-methyl-2-(piperazin-1-yl)propanamide analogs.

By utilizing phospho-flow cytometry, researchers can quantify the reduction in phosphorylated AKT (pAKT) in specific cell populations (e.g., CD19+ B-cells) following treatment with the derivative. This confirms that the biophysical binding mapped in SPR translates directly to the intended functional blockade of the signaling cascade.

References

-

ACS Chemical Neuroscience. "Discovery of Potent Cholinesterase Inhibition-Based Multi-Target-Directed Lead Compounds for Synaptoprotection in Alzheimer's Disease." ACS Publications, 2022. Available at:[Link]

-

Pharmaceuticals (MDPI). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives." MDPI, 2022, 15(8), 927. Available at:[Link]

-

Journal of Medicinal Chemistry. "Discovery of GSK251: A Highly Potent, Highly Selective, Orally Bioavailable Inhibitor of PI3Kδ with a Novel Binding Mode." ACS Publications, 2021. Available at:[Link]

-

Nature Chemical Biology. "The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors." NIH PubMed Central (PMC), 2010. Available at:[Link]

Sources

- 1. CAS 1290999-03-9 | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of N-methyl-2-(piperazin-1-yl)propanamide Dihydrochloride: A Technical Framework

Executive Summary & Pharmacological Context

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and antiviral therapeutics. N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS: 1290999-03-9) is a low-molecular-weight synthetic intermediate that features this highly bioactive pharmacophore.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating experimental framework for the preliminary cytotoxicity screening of this compound. Because piperazine derivatives are known to induce direct mitochondrial impairment and trigger intrinsic apoptosis 1, establishing a highly controlled in vitro screening pipeline is critical for determining its therapeutic window and selectivity index (SI) before advancing to complex in vivo models.

Rationale and Experimental Design

The experimental design is rooted in biological causality. Every step of the workflow is engineered to isolate the specific cytotoxic effects of the compound from environmental artifacts.

-

Salt Form Advantage: The dihydrochloride salt form of N-methyl-2-(piperazin-1-yl)propanamide ensures superior aqueous solubility compared to free-base piperazines. This causality is critical: it allows researchers to minimize the concentration of dimethyl sulfoxide (DMSO) required for stock solutions. Keeping final assay DMSO concentrations below 0.5% (v/v) prevents solvent-induced baseline toxicity, ensuring that observed cell death is exclusively attributable to the test compound.

-

Assay Selection (MTT): The MTT assay is utilized because piperazine derivatives are well-documented to cause cytotoxicity via mitochondrial ATP depletion and membrane depolarization [[2]](). The MTT reagent is reduced by NAD(P)H-dependent cellular oxidoreductases directly within the mitochondria 3. Therefore, a drop in formazan production is a direct, causal read-out of the mitochondrial metabolic disruption characteristic of this compound class.

-

Self-Validating Controls: The protocol mandates the use of a known cytotoxic agent (e.g., Doxorubicin) as a positive control, untreated cells as a negative control, and a vehicle control (0.5% DMSO). This triad creates a self-validating system that confirms assay sensitivity and rules out handling errors.

Fig 1: High-throughput preliminary cytotoxicity screening workflow.

Step-by-Step Methodologies

Cell Culture and Seeding

To determine the Selectivity Index (SI), the compound must be screened against both tumorigenic lines (e.g., MCF-7, A549) and non-tumorigenic epithelial lines (e.g., MCF-10A) 4.

-

Harvesting: Detach logarithmically growing cells using 0.25% Trypsin-EDTA. Neutralize with complete medium (e.g., DMEM + 10% FBS).

-

Counting: Quantify viable cells using a hemocytometer and Trypan Blue exclusion.

-

Seeding: Plate cells in a 96-well flat-bottom microtiter plate at a density of 1×104 cells/well in 100 µL of complete medium.

-

Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for extracellular matrix secretion and adherence.

Compound Preparation and Treatment

-

Stock Solution: Dissolve N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride in sterile PBS or molecular-grade DMSO to create a 20 mM stock.

-

Serial Dilution: Prepare a 7-point concentration gradient (e.g., 1.56 µM to 100 µM) in complete culture medium. Ensure the final DMSO concentration remains constant across all wells (≤ 0.5%).

-

Dosing: Aspirate the old media from the 96-well plate. Gently add 100 µL of the compound-containing media to the respective wells. Run all concentrations in biological triplicates.

-

Incubation: Incubate the treated plates for 72 hours.

MTT Cell Viability Assay

-

Reagent Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well.

-

Metabolic Reduction: Incubate for 3 to 4 hours at 37°C. Causality note: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of DMSO to each well to solubilize the formazan.

-

Quantification: Agitate the plate on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader.

Quantitative Data Presentation

To contextualize the expected performance of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, Table 1 summarizes the benchmark cytotoxicity profiles of structurally related piperazine derivatives derived from recent literature.

Table 1: Representative Cytotoxicity Profiles of Piperazine Derivatives

| Compound Class | Target Cell Line | Tissue Origin | IC₅₀ Range (µM) | Selectivity Index (SI) | Reference |

| Piperazine-Urea | MCF-7 | Breast Adenocarcinoma | 9.6 - 16.8 | > 2.5 | 4 |

| Benzothiazole-Piperazine | HCT-116 | Colorectal Carcinoma | 12.5 - 28.1 | N/A | 5 |

| Piperazine-Pyranopyridine | A549 | Non-Small Cell Lung | 2.0 - 5.2 | > 3.0 | 6 |

| N-methyl-2-(piperazin-1-yl)propanamide | Panel (Proposed) | Various | Pending | Target > 2.0 | This Guide |

Note: The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 2.0 indicates a favorable therapeutic window.

Mechanistic Profiling: Apoptosis vs. Necrosis

Once the IC₅₀ is established via the MTT assay, it is imperative to determine the mechanism of cell death. Cytotoxicity does not automatically equate to therapeutic utility if the compound induces uncontrolled necrosis (which triggers severe inflammation in vivo).

Piperazine derivatives predominantly induce intrinsic apoptosis 1. To validate this for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, follow-up assays should include Annexin V/PI double staining (Flow Cytometry) to detect phosphatidylserine externalization, and Caspase-3/7 activity assays to confirm the activation of the apoptotic executioner cascade.

Fig 2: Intrinsic apoptotic pathway induced by cytotoxic piperazine derivatives.

References

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central (PMC), NIH. Available at:[Link]

-

Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. CORE. Available at:[Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. Available at:[Link]

-

Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis. Available at:[Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at:[Link]

Sources

- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells | MDPI [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

Early ADME Profiling of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride: A Technical Guide for Drug Discovery Professionals

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1][2] Early and comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just a regulatory requirement but a critical, cost-saving, and ethically responsible step in modern drug discovery.[2][3] This guide provides an in-depth technical framework for the early-stage ADME profiling of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, a novel chemical entity featuring a piperazine moiety—a common scaffold in pharmacologically active compounds.[4] By presenting a suite of validated in vitro and in silico assays, this document aims to equip researchers with the necessary tools and insights to make informed decisions, optimize lead candidates, and streamline the path to clinical trials.[1][3]

Introduction: The Imperative of Early ADME in Drug Discovery

Historically, ADME-related issues were a primary cause of late-stage clinical failures, leading to significant financial losses and wasted resources.[1][5] The modern drug discovery paradigm emphasizes a "fail early, fail cheap" approach, integrating ADME profiling from the earliest stages of lead optimization.[2][5] This proactive strategy allows for the timely identification of liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDIs), enabling medicinal chemists to refine molecular structures for improved pharmacokinetic behavior.[3][6]

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, as a novel molecule, presents a unique set of physicochemical properties that will govern its interaction with biological systems. This guide will systematically address the key pillars of ADME, providing both the "how" and the "why" behind each experimental approach.

Foundational Physicochemical and In Silico Characterization

Before embarking on resource-intensive in vitro assays, a foundational understanding of the compound's properties can be gained through physicochemical analysis and computational modeling. These initial steps are cost-effective and provide valuable context for interpreting subsequent experimental data.[7]

In Silico ADME Prediction

A variety of computational tools can predict a compound's ADME properties based on its chemical structure.[8] While not a substitute for experimental data, these models are invaluable for initial triaging and hypothesis generation.[8]

In Silico Workflow:

Caption: In Silico ADME Prediction Workflow.

Key Predicted Parameters for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride:

| Parameter | Predicted Value | Implication |

| LogP | (Predicted Value) | Lipophilicity, affects permeability and solubility. |

| Aqueous Solubility | (Predicted Value) | Crucial for dissolution and absorption. |

| Lipinski's Rule of 5 | (Pass/Fail) | General indicator of drug-likeness. |

| CYP Inhibition | (e.g., CYP2D6 inhibitor) | Potential for drug-drug interactions. |

| P-gp Substrate | (Yes/No) | Potential for active efflux, reducing absorption. |

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[9][10][11]

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with tight junctions and express key drug transporters, mimicking the intestinal wall.[12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent, differentiated monolayer.[11]

-

Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω·cm².[13]

-

Dosing: The test compound (e.g., 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[11]

-

Transport Study:

-

A-to-B Transport: Compound is added to the apical side, and samples are taken from the basolateral side over time (e.g., 2 hours). This simulates absorption from the gut into the bloodstream.[12]

-

B-to-A Transport: Compound is added to the basolateral side, and samples are taken from the apical side. This measures efflux from the bloodstream back into the gut.[12]

-

-

Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.[11]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[12][14]

Caco-2 Assay Workflow:

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Interpretation of Caco-2 Data:

| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Absorption |

| < 1 | Low |

| 1 - 10 | Moderate |

| > 10 | High |

An efflux ratio > 2 for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride would indicate it is a likely substrate of P-gp, which could limit its oral bioavailability.[14][15] In such a case, a follow-up assay with a known P-gp inhibitor (e.g., verapamil) can confirm this interaction.[15]

Distribution: Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins. It is the unbound, or "free," fraction of the drug that is available to distribute into tissues and interact with its therapeutic target.[16][17] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's distribution and for developing pharmacokinetic-pharmacodynamic (PK/PD) relationships.[17][18]

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring PPB.[16][19]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Preparation: A stock solution of the test compound is prepared.

-

Spiking: Pooled human plasma is spiked with the test compound to the desired concentration.[16]

-

Dialysis Setup: The spiked plasma is added to the sample chamber of a RED device, and an equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cut-off that retains proteins but allows the free drug to pass.[16][19]

-

Incubation: The device is sealed and incubated at 37°C with gentle shaking for 4-24 hours to allow the system to reach equilibrium.[16]

-

Sample Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[16]

-

Calculation:

-

Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

% Bound = (1 - fu) * 100

-

Expected Data Summary for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride:

| Compound | Concentration (µM) | % Bound (Human Plasma) | Fraction Unbound (fu) |

| N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride | 1 | (Experimental Result) | (Calculated Result) |

| Warfarin (High Binding Control) | 1 | > 99% | < 0.01 |

| Metoprolol (Low Binding Control) | 1 | ~12% | ~0.88 |

High plasma protein binding (>99%) can limit the distribution of a drug into tissues and may necessitate higher doses to achieve a therapeutic effect.

Metabolism: Stability and Enzyme Interactions

Metabolism, primarily occurring in the liver, is a key determinant of a drug's half-life and a major route of elimination.[20] Early assessment of metabolic stability and potential for drug-drug interactions (DDIs) is mandated by regulatory agencies like the FDA and EMA.[21][22][23]

Human Liver Microsomal (HLM) Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[20][24][25]

Experimental Protocol: HLM Stability Assay

-

Reaction Mixture: The test compound (e.g., 1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.[24][26]

-

Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[24][27]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[24]

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]

-

Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[20]

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20][24]

Metabolic Stability Assessment Logic:

Caption: Logic flow for the HLM Stability Assay.

Interpretation of HLM Stability Data:

| In Vitro t½ (min) | Predicted In Vivo Hepatic Clearance |

| > 30 | Low |

| 5 - 30 | Moderate |

| < 5 | High |

A short half-life suggests rapid metabolism, which may lead to poor oral bioavailability and the need for frequent dosing.

Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for predicting a compound's potential to cause DDIs, where it inhibits the metabolism of co-administered drugs.[28][29][30]

Experimental Protocol: CYP Inhibition (IC₅₀ Determination)

-

System: Human liver microsomes or recombinant human CYP enzymes are used.[28][31]

-

Incubation: A specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is incubated with the enzyme system in the presence of varying concentrations of the test compound.[28][30]

-

Reaction and Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[28]

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.[28]

Interpretation of CYP Inhibition Data:

| IC₅₀ (µM) | Potential for In Vivo DDI |

| < 1 | High |

| 1 - 10 | Moderate |

| > 10 | Low |

Low IC₅₀ values for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride against key CYP isoforms would be a significant red flag, warranting further investigation as per FDA and EMA guidelines.[21][32][33]

Synthesis and Conclusion: Building a Comprehensive ADME Profile

The early ADME profiling of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, as outlined in this guide, provides a robust framework for de-risking this novel chemical entity. By systematically evaluating its absorption, distribution, and metabolic properties, researchers can build a comprehensive understanding of its potential pharmacokinetic behavior in vivo.

The integration of in silico predictions with a tiered approach to in vitro experimentation ensures an efficient use of resources. The data generated from these assays—permeability, efflux, plasma protein binding, metabolic stability, and CYP inhibition potential—are not merely data points but crucial pieces of a puzzle. They guide medicinal chemistry efforts, inform the design of subsequent in vivo studies, and ultimately increase the probability of selecting a drug candidate with a favorable safety and efficacy profile.[2][3] Adherence to these principles of early and thorough ADME assessment is fundamental to the successful progression of new medicines.

References

-

In Vitro ADME. (n.d.). Selvita. Retrieved March 20, 2026, from [Link]

-

EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. (2026, February 25). European Medicines Agency. Retrieved March 20, 2026, from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved March 20, 2026, from [Link]

-

Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency. Retrieved March 20, 2026, from [Link]

-

Investigation of drug interactions - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved March 20, 2026, from [Link]

-

Caco2 assay protocol. (n.d.). Retrieved March 20, 2026, from [Link]

-

Europe: EMA shares strategy for implementing ICH M12 drug interaction study guideline. (2025, February 24). European Medicines Agency. Retrieved March 20, 2026, from [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]

-

Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved March 20, 2026, from [Link]

-

In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved March 20, 2026, from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Protocols.io. Retrieved March 20, 2026, from [Link]

-

Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 20, 2026, from [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 20, 2026, from [Link]

-

In Vitro screening. (n.d.). IQVIA Laboratories. Retrieved March 20, 2026, from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved March 20, 2026, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (n.d.). FDA. Retrieved March 20, 2026, from [Link]

-

ICH M12 Guideline on Drug Interaction Studies. (2024, July 23). ECA Academy. Retrieved March 20, 2026, from [Link]

-

Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. (2019, April 1). Molecular Pharmaceutics. Retrieved March 20, 2026, from [Link]

-

Assessment of Drug Plasma Protein Binding in Drug Discovery. (n.d.). Retrieved March 20, 2026, from [Link]

-

Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved March 20, 2026, from [Link]

-

ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved March 20, 2026, from [Link]

-

Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. (2012, September 15). PubMed. Retrieved March 20, 2026, from [Link]

-

In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications. (2011, February 1). Retrieved March 20, 2026, from [Link]

-

Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success. (2024, February 19). BioIVT. Retrieved March 20, 2026, from [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2023, November 12). MDPI. Retrieved March 20, 2026, from [Link]

-

Guidance for Industry. (n.d.). FDA. Retrieved March 20, 2026, from [Link]

-

Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. (2014, March 12). Taylor & Francis. Retrieved March 20, 2026, from [Link]

-

P-glycoprotein (P-gp) Substrate Identification. (n.d.). Evotec. Retrieved March 20, 2026, from [Link]

-

Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. (2026, February 12). ACS Publications. Retrieved March 20, 2026, from [Link]

-

Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (n.d.). Springer Nature Experiments. Retrieved March 20, 2026, from [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017, October 24). Food and Drug Administration. Retrieved March 20, 2026, from [Link]

-

CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved March 20, 2026, from [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved March 20, 2026, from [Link]

-

Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 20, 2026, from [Link]

-

P-gp Substrate Assessment (MDR1-MDCKII). (n.d.). Eurofins Discovery. Retrieved March 20, 2026, from [Link]

-

A fast and simple method for measuring P-glycoprotein (Pgp) inhibition. (n.d.). BMG Labtech. Retrieved March 20, 2026, from [Link]

-

What ADME tests should be conducted for preclinical studies? (2013, July 3). Retrieved March 20, 2026, from [Link]

Sources

- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. selvita.com [selvita.com]

- 4. N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride | 1179364-81-8 | Benchchem [benchchem.com]

- 5. bioivt.com [bioivt.com]

- 6. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 18. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 21. fda.gov [fda.gov]

- 22. ICH M12 Guideline on Drug Interaction Studies - ECA Academy [gmp-compliance.org]

- 23. fda.gov [fda.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 27. researchgate.net [researchgate.net]

- 28. enamine.net [enamine.net]

- 29. lnhlifesciences.org [lnhlifesciences.org]

- 30. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. criver.com [criver.com]

- 32. eptri.eu [eptri.eu]

- 33. ema.europa.eu [ema.europa.eu]

Pharmacophoric Contributions of N-Methyl-2-(piperazin-1-yl)propanamide Derivatives in Monoaminergic Receptor Binding: A Technical Guide

Executive Summary

In contemporary medicinal chemistry, the rational design of neurotherapeutics relies heavily on privileged scaffolds that can predictably interact with G-protein-coupled receptors (GPCRs). N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS 1290999-03-9) is a highly versatile building block utilized in the synthesis of multi-target directed ligands (MTDLs) and selective monoaminergic agents. While the bare fragment exhibits negligible intrinsic affinity, when conjugated to specific aryl or heteroaryl headgroups, it provides a critical structural hinge. This whitepaper explores the molecular mechanics of how this piperazine-propanamide motif anchors to GPCRs, details the causality behind its structural design, and provides validated experimental protocols for quantifying its receptor binding affinity.

Structural Rationale and Physicochemical Causality

The selection of N-methyl-2-(piperazin-1-yl)propanamide in its dihydrochloride salt form is not arbitrary; it is a calculated physicochemical choice.

-

Protonation State: The dihydrochloride salt ensures that the basic nitrogen atoms of the piperazine ring are fully protonated at physiological pH (7.4). This positive charge is the absolute prerequisite for orthosteric entry into aminergic GPCRs.

-

Aqueous Solubility vs. Lipophilicity: CNS drugs require a delicate balance of lipophilicity to cross the blood-brain barrier (BBB). The N-methyl propanamide tail introduces a polar, hydrogen-bonding network that offsets the high lipophilicity of bulky aryl headgroups, preventing non-specific membrane partitioning and reducing off-target toxicity (e.g., phospholipidosis).

Receptor Binding Mechanics: The Asp3.32 Anchor

The binding architecture of piperazine derivatives within monoaminergic receptors (such as 5-HT1A, 5-HT7, D2, and D3) is highly conserved. The primary anchoring event is an electrostatic interaction between the protonated N4-nitrogen of the piperazine moiety and the carboxylate side chain of a highly conserved aspartate residue in transmembrane helix 3, known as Asp3.32 (Ballesteros-Weinstein numbering)[1].

Once this charge-reinforced hydrogen bond (salt bridge) is established, the N-methyl-propanamide tail extends toward the extracellular loops (ECL2) and the top of transmembrane helix 7 (TM7). The amide carbonyl acts as a hydrogen bond acceptor, while the N-methyl group provides precise steric bulk. In the 5-HT1A receptor, for instance, this tail frequently engages in secondary hydrogen bonding with Asn7.39, an interaction that dictates subtype selectivity over other serotonergic receptors like 5-HT7, which possesses a leucine at the equivalent position[2][3].

Caption: Molecular interaction logic between piperazine-propanamide derivatives and GPCRs.

Experimental Methodologies: Self-Validating Binding Assays

To accurately determine the receptor binding affinity ( Ki ) of compounds synthesized from the N-methyl-2-(piperazin-1-yl)propanamide scaffold, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system to ensure data integrity.

Assay Preparation and Controls

-

Total Binding (TB): Radioligand + Receptor Membrane.

-

Non-Specific Binding (NSB): Radioligand + Receptor Membrane + 10 µM Reference Ligand (e.g., Haloperidol for D2 receptors).

-

System Validation: Specific Binding (SB) is calculated as TB−NSB . Quality Control Gate: If NSB exceeds 30% of TB, the assay is rejected. High NSB indicates that the propanamide tail is excessively trapping the ligand in the lipid bilayer rather than the orthosteric pocket.

Step-by-Step Protocol

-

Membrane Preparation: Homogenize HEK293 cells stably expressing the target GPCR in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Causality: Ice-cold temperatures prevent proteolytic degradation of the GPCRs.

-

Filter Pre-treatment: Soak GF/B glass fiber filters in 0.1% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine nitrogens from binding electrostatically to the filter, which would artificially inflate NSB.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, the appropriate radioligand (e.g., 1 nM [3H] -8-OH-DPAT for 5-HT1A), and the test compound (ranging from 10−11 to 10−5 M). Incubate at 25°C for 60 minutes to reach equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash three times with 3 mL of ice-cold Tris-HCl buffer. Causality: Rapid washing with ice-cold buffer traps the receptor-ligand complex by drastically reducing the dissociation rate ( koff ) during the wash step.

-

Detection & Analysis: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter. Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Caption: Step-by-step workflow for self-validating competitive radioligand binding assays.

Quantitative Data: Structure-Affinity Relationships (SAR)

The bare N-methyl-2-(piperazin-1-yl)propanamide fragment lacks the hydrophobic bulk required to achieve high affinity on its own. However, when functionalized, the propanamide tail heavily influences the binding profile. Table 1 summarizes representative SAR data demonstrating how modifications to the aryl headgroup—while keeping the piperazine-propanamide core intact—shift the affinity across different monoaminergic receptors.

Table 1: Representative Binding Affinities ( Ki , nM) of Piperazine-Propanamide Derivatives

| Compound Core | Aryl Headgroup Modification | 5-HT1A ( Ki nM) | 5-HT7 ( Ki nM) | Dopamine D2 ( Ki nM) | Dopamine D3 ( Ki nM) |

| Piperazine-Propanamide | None (Bare Fragment) | >10,000 | >10,000 | >10,000 | >10,000 |

| Piperazine-Propanamide | 2-Methoxyphenyl | 1.2 | 45.0 | 320.0 | 115.0 |

| Piperazine-Propanamide | 2-Biphenyl | 18.5 | 2.3 | 85.0 | 42.0 |

| Piperazine-Propanamide | 2,3-Dichlorophenyl | 145.0 | 210.0 | 12.4 | 3.1 |

Data Interpretation: The bare fragment acts as a blank canvas. Adding a 2-methoxyphenyl group drives selectivity toward 5-HT1A, whereas a bulky 2-biphenyl group perfectly occupies the hydrophobic pocket of 5-HT7. Halogenation (2,3-dichlorophenyl) shifts the profile toward dopaminergic (D2/D3) receptors, proving that the propanamide tail acts as a stable, universal hinge while the headgroup dictates target specificity.

Conclusion

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a foundational building block in neuropharmacology. Its ability to guarantee protonation for the critical Asp3.32 salt bridge, combined with the tunable hydrogen-bonding capacity of its propanamide tail, makes it indispensable for developing high-affinity GPCR ligands. By employing rigorous, self-validating radioligand binding assays, researchers can leverage this scaffold to map orthosteric pockets and develop next-generation neurotherapeutics with precise polypharmacological profiles.

Sources

Investigating the Structure-Activity Relationship (SAR) of N-methyl-2-(piperazin-1-yl)propanamide Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across numerous therapeutic areas.[1][2] Its unique physicochemical properties—two basic nitrogen atoms that can be protonated, a conformationally flexible yet stable six-membered ring, and the capacity to improve aqueous solubility and oral bioavailability—make it an invaluable building block for drug design.[3][4] Piperazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects.[5][6][7]

This guide focuses on a specific chemical class: analogs of N-methyl-2-(piperazin-1-yl)propanamide . This core structure presents multiple strategic vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR). The goal of such an investigation is to understand how specific structural changes influence a compound's biological activity, selectivity, and pharmacokinetic properties, ultimately guiding the rational design of more potent and safer drug candidates.

This document serves as an in-depth technical framework for researchers, scientists, and drug development professionals. It outlines a logical, field-proven workflow for designing, synthesizing, and evaluating an analog library to build a robust SAR model. We will use the voltage-gated sodium channel NaV1.7—a high-interest target for pain therapeutics—as a representative biological target to illustrate the principles and protocols involved.[8]

Strategic Design of the Analog Library

A successful SAR campaign begins with a rational deconstruction of the lead scaffold to identify key modification points. Each modification should be designed to test a specific hypothesis related to the compound's interaction with its biological target and its overall drug-like properties.

Deconstruction of the Core Scaffold

The N-methyl-2-(piperazin-1-yl)propanamide core can be divided into three primary regions for modification. This modular approach allows for the systematic evaluation of how changes in each region contribute to the overall biological profile.

Figure 1: Deconstruction of the core scaffold into three key regions for SAR exploration.

Rationale for Modifications

-

Region 1 (N-4 Piperazine, R¹): The N-4 nitrogen is the most common site for modification.[1][7]

-

Hypothesis: Substituents at this position will likely project into the solvent-exposed region of a binding pocket or form key interactions with the target protein.[9]

-

Experimental Design:

-

Alkyl Chains (e.g., methyl, ethyl, isopropyl): To probe the effect of increasing lipophilicity and steric bulk.

-

Aromatic/Heteroaromatic Rings (e.g., phenyl, pyridyl, fluorophenyl): To explore potential π-π stacking or cation-π interactions and to modulate electronic properties.[8]

-

Functionalized Groups (e.g., benzyl, phenethyl, sulfonyl amides): To introduce new vectors for interaction and to fine-tune physicochemical properties.[10]

-

-

-

Region 2 (Propanamide Backbone, R²): The methyl group alpha to the carbonyl creates a chiral center and influences the orientation of the piperazine ring.

-

Hypothesis: Altering this group will impact the compound's conformation and how it fits within the binding site.

-

Experimental Design:

-

Homologation (e.g., H, ethyl): To assess the importance of the methyl group itself.

-

Cyclization (e.g., cyclopropyl): To introduce conformational rigidity and explore new binding orientations.[8]

-

-

-

Region 3 (Amide, R³): The N-methyl group is a small, lipophilic feature.

-

Hypothesis: Replacing this group can introduce new hydrogen-bonding opportunities and alter metabolic stability.

-

Experimental Design:

-

Small Alkyl Groups (e.g., H, ethyl): To evaluate the steric and electronic impact of the methyl group.

-

Functionalized Groups (e.g., cyclopropylmethyl, propargyl): To introduce functionality for covalent modification or to probe for specific interactions.[11]

-

-

Synthetic Execution: A Modular Approach

The synthesis of the analog library is designed for efficiency, often employing parallel synthesis techniques. A convergent approach, where key intermediates are prepared and then combined, is typically most effective.

General Synthetic Workflow

The primary route involves two key steps: N-alkylation or acylation at the N-4 position of a piperazine intermediate, followed by amide bond formation.

Figure 2: A generalized, modular workflow for the synthesis of the analog library.

Detailed Experimental Protocol: Synthesis of an N-4 Benzyl Analog

This protocol describes a representative synthesis using reductive amination, a reliable method for N-alkylation.[9]

Objective: To synthesize N-methyl-2-(4-benzylpiperazin-1-yl)propanamide.

Materials:

-